molecular formula C51H87ClN12O20 B237168 Pseudomycin A CAS No. 139203-13-7

Pseudomycin A

Cat. No.: B237168
CAS No.: 139203-13-7
M. Wt: 1223.8 g/mol
InChI Key: XDPWWEOIDYYUDN-HCEIJDMSSA-N
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Description

The compound “Pseudomycin A” is a highly complex organic molecule. Such compounds often have significant roles in various scientific fields, including chemistry, biology, and medicine. The intricate structure suggests multiple functional groups and potential for diverse chemical reactivity.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Creating new compounds with modified properties.

    Catalysis: Using the compound as a catalyst in various chemical reactions.

Biology

    Biochemical Studies: Investigating interactions with biological molecules.

    Enzyme Inhibition: Studying the compound’s effect on enzyme activity.

Medicine

    Drug Development: Exploring potential therapeutic applications.

    Diagnostics: Using the compound in diagnostic assays.

Industry

    Material Science: Developing new materials with unique properties.

    Agriculture: Formulating agrochemicals for crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic strategies might include:

    Stepwise Assembly: Building the molecule piece by piece, often starting with simpler precursors.

    Protecting Groups: Using temporary modifications to protect reactive sites during intermediate steps.

    Coupling Reactions: Forming bonds between different molecular fragments using reagents like coupling agents.

Industrial Production Methods

Industrial production of complex organic compounds often relies on:

    Batch Processes: Sequential addition of reagents and purification of intermediates.

    Flow Chemistry: Continuous flow reactors to improve efficiency and scalability.

    Biotechnological Methods: Using enzymes or microorganisms to catalyze specific reactions.

Chemical Reactions Analysis

Types of Reactions

The compound likely undergoes various types of chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of specific atoms.

    Substitution Reactions: Replacing one functional group with another.

    Hydrolysis: Breaking bonds using water.

Common Reagents and Conditions

Typical reagents and conditions might include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal complexes.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Signal Transduction: Modulating cellular signaling pathways.

    Gene Expression: Affecting the transcription or translation of genes.

Comparison with Similar Compounds

Similar Compounds

    Analogous Molecules: Compounds with similar structures but different functional groups.

    Homologous Series: Molecules differing by a repeating unit, such as a methylene group.

Uniqueness

The uniqueness of the compound would be highlighted by its specific functional groups, structural features, and reactivity patterns.

Properties

CAS No.

139203-13-7

Molecular Formula

C51H87ClN12O20

Molecular Weight

1223.8 g/mol

IUPAC Name

2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C51H87ClN12O20/c1-4-6-7-8-9-10-11-12-16-33(66)34(67)23-36(69)56-32-25-84-51(83)39(35(68)24-52)63-49(80)40(41(72)50(81)82)64-42(73)27(5-2)57-48(79)38(26(3)65)62-45(76)30(18-21-55)59-43(74)28(15-13-14-19-53)58-46(77)31(22-37(70)71)61-44(75)29(17-20-54)60-47(32)78/h5,26,28-35,38-41,65-68,72H,4,6-25,53-55H2,1-3H3,(H,56,69)(H,57,79)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,80)(H,64,73)(H,70,71)(H,81,82)/b27-5-

InChI Key

XDPWWEOIDYYUDN-HCEIJDMSSA-N

Isomeric SMILES

CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O

SMILES

CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O

Canonical SMILES

CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O

Synonyms

N-(3,4-dihydroxy-1-oxotetradecyl)-seryl-2,4-diaminobutanoyl-alpha-aspartyl-lysyl-2,4-diaminobutanoyl-allothreonyl-2,3-didehydro-2-aminobutanoyl-threo-3-hydroxy-alpha-aspartyl-4-chloro-threonine, beta1-lactone
pseudomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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